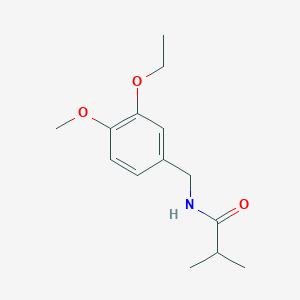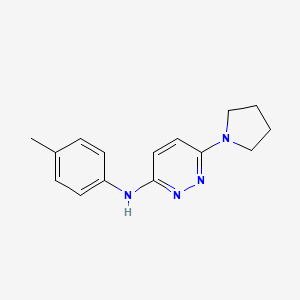![molecular formula C17H26N2O3S B5346655 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine, also known as PSEM, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. PSEM is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS).
Mecanismo De Acción
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine is a PAM of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and enhances the response of the receptor to glutamate. This results in the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound has been shown to selectively enhance the signaling of mGluR5, without affecting other glutamate receptors, such as NMDA and AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the CNS. It enhances the long-term potentiation (LTP) of synaptic transmission, which is a cellular mechanism that underlies learning and memory. This compound also increases the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. This compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the glutamatergic signaling in the amygdala and prefrontal cortex. This compound has also been shown to reduce the motor symptoms in animal models of Parkinson's disease, which may be due to its ability to enhance the dopaminergic signaling in the striatum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This compound is also a small molecule, which makes it easy to administer in vitro and in vivo. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in some experiments. This compound is also a relatively new compound, and its long-term effects on the CNS are not yet fully understood.
Direcciones Futuras
There are several future directions for the research of 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Another direction is to study the molecular mechanisms underlying the selective modulation of mGluR5 by this compound, which may provide insights into the development of more potent and selective modulators of this receptor. Additionally, the development of novel PAMs of mGluR5 may lead to the discovery of new drug targets for the treatment of CNS disorders.
Métodos De Síntesis
The synthesis of 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine involves the reaction of 4-morpholine sulfonamide with 2-phenylethylamine and piperidine in the presence of a catalyst. The final product is obtained after purification using column chromatography. The yield of this compound is typically around 50%, and the purity is >98%.
Aplicaciones Científicas De Investigación
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine has been extensively studied in various fields of research, including neuroscience, psychiatry, and drug discovery. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, this compound has been proposed as a potential treatment for schizophrenia, as it can normalize the disrupted glutamatergic signaling in the CNS. In drug discovery, this compound has been used as a tool compound to study the function of mGluR5 and its role in various physiological processes.
Propiedades
IUPAC Name |
4-[2-(2-phenylethyl)piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,18-12-14-22-15-13-18)19-11-5-4-8-17(19)10-9-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXOEVDZRZQPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5346646.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)

![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)